molecular formula C14H11N3O3S B5691537 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide

Cat. No. B5691537
M. Wt: 301.32 g/mol
InChI Key: RBBYVNVBAQRAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide, also known as DBIB, is a compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various areas of research, including cancer therapy, neuroprotection, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide is not fully understood. However, studies have suggested that 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide exerts its effects by modulating various signaling pathways in cells. 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. This activation leads to the inhibition of mTOR signaling, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide has been found to have various biochemical and physiological effects. In cancer cells, 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In neuronal cells, 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide has been found to protect against oxidative stress and inflammation, and improve cognitive function. 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide has several advantages for lab experiments. It is cost-effective, easy to synthesize, and has shown promising results in various areas of research. However, there are also limitations to using 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide in lab experiments. The mechanism of action of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide is not fully understood, and further studies are needed to elucidate its effects. Additionally, the toxicity of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide in humans has not been fully evaluated, and caution should be taken when using this compound in research.

Future Directions

There are several future directions for research on 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide. One area of research is the development of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide as a cancer therapy. Further studies are needed to evaluate the efficacy and safety of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide in combination with chemotherapy drugs. Another area of research is the potential use of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide as a neuroprotective agent. Studies are needed to further elucidate the mechanism of action of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide in neuronal cells and evaluate its potential for the treatment of neurodegenerative diseases. Additionally, further studies are needed to evaluate the anti-inflammatory effects of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide and its potential for the treatment of inflammatory diseases.

Synthesis Methods

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-aminobenzamide with 3-chloro-1,2-benzisothiazole-1,1-dioxide in the presence of a base. The resulting product is purified using column chromatography to obtain pure 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide. The yield of the synthesis is typically high, making 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide a cost-effective compound for research purposes.

Scientific Research Applications

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide has been extensively studied for its potential applications in scientific research. One of the key areas of research is cancer therapy. 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, pancreatic cancer, and lung cancer. This compound has also been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Another area of research is neuroprotection. 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide has also been studied for its anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c15-13(18)9-5-1-3-7-11(9)16-14-10-6-2-4-8-12(10)21(19,20)17-14/h1-8H,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBYVNVBAQRAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzamide

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